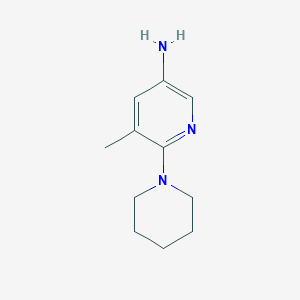
2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol
Descripción general
Descripción
2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol, also known as HMBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMBP is a pyridine derivative that possesses a hydroxymethyl group and a 3-methylbutoxy group. It has been synthesized through various methods and has been shown to have biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol exerts its effects through the inhibition of specific enzymes that are involved in the progression of diseases. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in diseases such as Alzheimer's. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative stress. This compound has also been shown to have anti-inflammatory effects, which can reduce inflammation in various diseases. In addition, this compound has been found to have neuroprotective effects, which can protect neurons from damage in diseases such as Alzheimer's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol has several advantages for use in lab experiments. It is relatively easy to synthesize and has been optimized for high yield and purity. This compound is also stable under various conditions, which makes it suitable for use in experiments that require prolonged exposure to certain conditions. However, this compound has some limitations as well. It is not water-soluble, which can limit its use in certain experiments. In addition, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on 2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol. One area of interest is the development of this compound analogs that may have improved therapeutic properties. Another area of interest is the study of this compound in vivo, which may provide more information on its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on specific enzymes and pathways.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's. This compound has also been found to have antimicrobial properties and has been tested against various strains of bacteria and fungi. In addition, this compound has been studied for its potential use as a fluorescent probe in biological imaging.
Propiedades
IUPAC Name |
2-(hydroxymethyl)-5-(3-methylbutoxy)-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-8(2)3-4-15-11-6-12-9(7-13)5-10(11)14/h5-6,8,13H,3-4,7H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNSTIAKNJQSLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CNC(=CC1=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



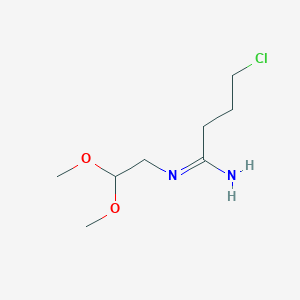
![5,6-Diamino-2H-benzo[d]imidazol-2-one](/img/structure/B3091015.png)

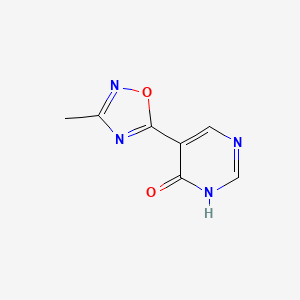
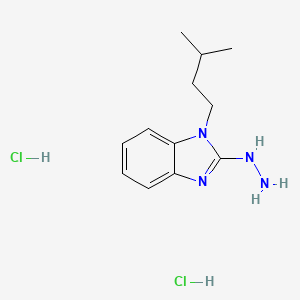
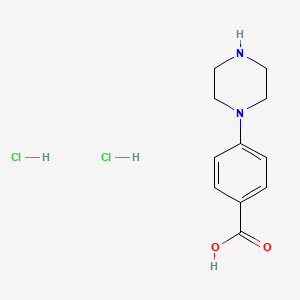
![1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3091051.png)
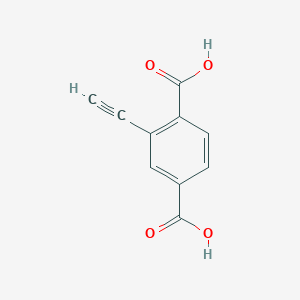
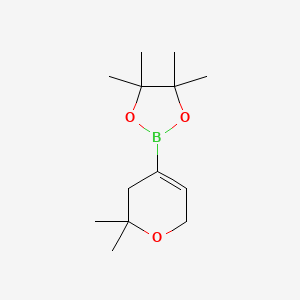
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3091076.png)

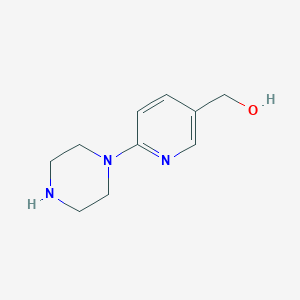
![2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B3091090.png)
